Desacetyl famciclovir hydrochloride

Description

Structure

3D Structure of Parent

Properties

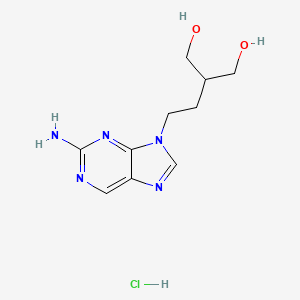

IUPAC Name |

2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2.ClH/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17;/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHOBPSIGLPJSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246021-75-0 |

Source

|

| Record name | Desacetyl famciclovir hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246021750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESACETYL FAMCICLOVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1035RYF9SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desacetyl famciclovir hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of Desacetyl Famciclovir Hydrochloride (6-Deoxypenciclovir Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetyl famciclovir hydrochloride, known systematically as 2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol hydrochloride, is a crucial chemical entity in the field of antiviral therapy. It is the penultimate, fully de-acetylated intermediate in the metabolic activation of the oral prodrug famciclovir into the active antiviral agent, penciclovir.[1][2] Famciclovir is prescribed for the treatment of herpes simplex virus (HSV-1 and HSV-2) and varicella-zoster virus (VZV) infections.[]

Understanding the chemical and physical properties of desacetyl famciclovir hydrochloride is paramount for drug development professionals for several reasons. As a key metabolite, its formation kinetics and stability directly influence the pharmacokinetic profile and bioavailability of the active drug, penciclovir. For analytical scientists, it is a critical reference standard, designated as Famciclovir Related Compound A by the United States Pharmacopeia (USP), used to ensure the quality, purity, and stability of famciclovir drug products.[4][5][6]

This guide provides a comprehensive technical overview of the core chemical properties of desacetyl famciclovir hydrochloride, its role in the bioactivation pathway of famciclovir, and the analytical methodologies essential for its characterization.

Chemical Identity and Physicochemical Properties

The accurate identification and characterization of desacetyl famciclovir hydrochloride are foundational for its use as a reference standard and for metabolic studies. It is essential to distinguish this compound from other metabolites, such as the mono-acetylated intermediate (Desacetyl Famciclovir or Famciclovir Related Compound B). The hydrochloride salt is the form typically used as a stable analytical standard.

Table 1: Chemical Identifiers for Desacetyl Famciclovir Hydrochloride

| Identifier | Value | Reference(s) |

|---|---|---|

| Chemical Name | 2-[2-(2-Amino-9H-purin-9-yl)ethyl]propane-1,3-diol hydrochloride | [4][7] |

| Synonyms | 6-Deoxypenciclovir Hydrochloride; Famciclovir Related Compound A | [][6] |

| CAS Number | 246021-75-0 | [][4] |

| Molecular Formula | C₁₀H₁₅N₅O₂ · HCl | [][4] |

| Molecular Weight | 273.72 g/mol | [][4] |

| Parent (Free Base) CAS | 104227-86-3 |[1][7] |

The physicochemical properties of a molecule dictate its behavior in both biological and pharmaceutical systems, influencing everything from solubility and absorption to stability and formulation.

Table 2: Physicochemical Properties of Desacetyl Famciclovir and its Hydrochloride Salt

| Property | Value | Comments and Reference(s) |

|---|---|---|

| Appearance | White to Off-White Solid | For both the free base and HCl salt.[][8] |

| Melting Point | 156-158 °C | Data corresponds to the free base (6-Deoxypenciclovir).[9] |

| Solubility | Slightly soluble in DMSO and Methanol (heating may be required). | This qualitative data is reported for both the free base and its HCl salt.[1][10] Quantitative solubility data in aqueous and organic solvents is not readily available in the literature. |

| LogP (Predicted) | -0.6 to -1.1 | For the free base. This value indicates high hydrophilicity.[11][12][13] |

| pKa | Not experimentally determined in searched literature. | The purine ring system contains basic and acidic functionalities. |

| Hygroscopicity | Not explicitly reported. | As a hydrochloride salt, it is prudent to assume it may be hygroscopic and should be stored in a desiccated environment. |

| Storage Conditions | 2-8°C or -20°C in a freezer, protected from light. |[4][10][12] |

The Pivotal Role in Famciclovir Bioactivation

Famciclovir was designed as a prodrug to overcome the poor oral bioavailability of penciclovir.[14] Its conversion is a rapid, two-step metabolic process occurring during first-pass metabolism. Desacetyl famciclovir (6-deoxypenciclovir) is the obligatory intermediate in this critical pathway.

The Bioactivation Cascade:

-

Step 1: De-acetylation. Following oral administration, the two acetyl ester groups of famciclovir are rapidly hydrolyzed by esterase enzymes in the intestine and liver. This process first yields a mono-acetylated intermediate before proceeding to the fully de-acetylated 6-deoxypenciclovir .

-

Step 2: Oxidation. The inactive 6-deoxypenciclovir is then oxidized at the 6-position of the purine ring to form the active antiviral agent, penciclovir. This reaction is catalyzed almost exclusively by the cytosolic enzyme aldehyde oxidase (AO) in the human liver.[2][14] Studies have confirmed that other enzymes like xanthine oxidase do not play a significant role in this activation step in humans.[2]

The efficiency of these two steps ensures that high systemic levels of penciclovir are achieved after oral dosing with famciclovir.

Antiviral Mechanism of Action (Downstream Effect)

While desacetyl famciclovir itself is inactive, its conversion to penciclovir is the gateway to antiviral activity. The mechanism of penciclovir is highly selective for virus-infected cells.

-

Selective Phosphorylation: Inside a cell infected with a herpesvirus, the viral-specific enzyme thymidine kinase (TK) recognizes penciclovir and phosphorylates it to penciclovir monophosphate. This is the rate-limiting step and occurs at significantly higher rates than in uninfected host cells, leading to a high concentration of the metabolite within infected cells.

-

Conversion to Triphosphate: Host cell kinases further convert the monophosphate to the active form, penciclovir triphosphate.

-

Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural nucleotide deoxyguanosine triphosphate (dGTP). Its incorporation into the growing viral DNA chain effectively terminates replication.

The prolonged intracellular half-life of penciclovir triphosphate contributes to the sustained antiviral effect of the parent drug, famciclovir.

Analytical Methodologies and Characterization

As Famciclovir Related Compound A, desacetyl famciclovir hydrochloride is primarily used as a reference standard in quality control assays for famciclovir. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

Protocol: Representative HPLC-UV Method for Impurity Profiling

This protocol provides a general framework for the analysis of famciclovir and its related compounds, including desacetyl famciclovir hydrochloride. Method optimization and validation are critical for specific applications.

-

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: A buffered aqueous-organic mixture. A common composition is a phosphate buffer (e.g., 50 mM dipotassium hydrogen phosphate, adjusted to pH 3.0 with phosphoric acid) and an organic modifier like methanol or acetonitrile.

-

Composition: Isocratic elution with a ratio such as Methanol:Buffer (25:75, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 30°C.

-

Detection Wavelength: 304 nm.

-

Injection Volume: 20 µL.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve desacetyl famciclovir hydrochloride reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration (e.g., 100 µg/mL).

-

Working Standard: Dilute the stock solution with the mobile phase to a final concentration appropriate for the assay (e.g., 1 µg/mL for impurity analysis).

-

Sample Solution: Prepare the famciclovir bulk drug or finished product sample in the same diluent to a specified concentration.

-

-

Analysis:

-

Inject the standard and sample solutions into the chromatograph.

-

Identify the desacetyl famciclovir peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the impurity based on the peak area response relative to the standard.

-

Table 3: Summary of Reported HPLC Conditions for Famciclovir and Related Compounds

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | C18 (250 x 4.6 mm, 5 µm) | ODS (Octadecylsilane) |

| Mobile Phase | Methanol : KH₂PO₄ Buffer (pH 3.0) (35:65 v/v) | Methanol : 50 mM K₂HPO₄ (pH 3.0) (25:75 v/v) |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | UV at 242 nm | UV at 304 nm |

Structural Confirmation

While HPLC is used for quantification, spectroscopic methods are required for unequivocal structural identification of the reference standard.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Specific spectra for desacetyl famciclovir are not widely published but are available from suppliers of certified reference materials.[17]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as O-H (alcohols), N-H (amines), and C=N/C=C (purine ring) bonds.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Stability Profile

The stability of desacetyl famciclovir is typically investigated within the context of forced degradation studies of the parent drug, famciclovir. These studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.

Forced degradation involves subjecting the drug to harsh conditions to accelerate decomposition. The ability of an analytical method to separate the intact drug from all resulting degradation products, including desacetyl famciclovir, proves its specificity.

Table 4: Summary of Famciclovir Forced Degradation Behavior

| Stress Condition | Reagent/Parameters | Observation | Reference(s) |

|---|---|---|---|

| Acid Hydrolysis | 1M HCl, 2 hours, Room Temp. | Significant degradation observed. | [1] |

| Alkaline Hydrolysis | 0.1M NaOH, 2 hours, Room Temp. | Significant degradation observed. | [1] |

| Oxidative Degradation | 30% H₂O₂, 24 hours, Room Temp. | Degradation observed. | [1] |

| Thermal Degradation | 105 °C, 6 hours | Minor (3.3%) degradation observed. |

| Photolytic Degradation | Sunlight exposure, 6-12 hours | Minor (2.6%) degradation observed. |[15] |

These studies show that famciclovir is most susceptible to hydrolysis, a process that directly leads to the formation of desacetyl famciclovir. As a hydrochloride salt, the compound should be handled under controlled humidity to prevent moisture sorption, which could affect its stability and weighing accuracy.

Conclusion

Desacetyl famciclovir hydrochloride (6-deoxypenciclovir hydrochloride) is more than a mere famciclovir impurity; it is the essential, inactive metabolic bridge to the potent antiviral agent penciclovir. Its hydrophilic nature, defined chemical structure, and role in the well-characterized bioactivation pathway make it a subject of critical importance for pharmaceutical development. A thorough understanding of its properties is indispensable for creating robust analytical methods to ensure the quality of famciclovir formulations and for conducting pharmacokinetic studies that underpin the clinical efficacy of this important antiviral therapy.

References

-

Vere Hodge, R. A., Darlison, S. J., & Readshaw, S. A. (1993). Use of isotopically chiral [4'-13C]famciclovir and 13C NMR to identify the chiral monoacetylated intermediates in the conversion of famciclovir to penciclovir by human intestinal wall extract. Chirality, 5(8), 577–582. [Link]

-

Famciclovir Related Compound A (20 mg) (2-[2-(2-Amino-9H-purin-9-yl)ethyl]propane-1,3-diol hydrochloride). (n.d.). LookChem. Retrieved January 16, 2026, from [Link]

-

6-Deoxypenciclovir. (n.d.). Molbase. Retrieved January 16, 2026, from [Link]

-

Famciclovir Related Compound A. (n.d.). Axios Research. Retrieved January 16, 2026, from [Link]

-

6-Deoxypenciclovir. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Kim, D. K., Lee, N., Choi, Y. J., Kim, K. H., & Kim, Y. W. (1999). Synthesis and evaluation of amino acid esters of 6-deoxypenciclovir as potential prodrugs of penciclovir. Bioorganic & medicinal chemistry, 7(8), 1715–1725. [Link]

-

Fig. S15: 1 H NMR Spectra of M6 in Chloroform-d (400 MHz), (*) indicates the grease peak. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Rashidi, M. R., Smith, J. A., Clarke, S. E., & Beedham, C. (1997). In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver. Drug metabolism and disposition: the biological fate of chemicals, 25(7), 805–813. [Link]

-

6-DEOXYPENCICLOVIR. (n.d.). FDA Global Substance Registration System (GSRS). Retrieved January 16, 2026, from [Link]

-

Krenitsky, T. A., Hall, W. W., de Miranda, P., Beauchamp, L. M., Schaeffer, H. J., & Whiteman, P. D. (1984). 6-Deoxyacyclovir: a xanthine oxidase-activated prodrug of acyclovir. Proceedings of the National Academy of Sciences of the United States of America, 81(10), 3209–3213. [Link]

-

6-Deoxypenciclovir Hydrochloride. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

6-deoxypenciclovir (C10H15N5O2). (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

-

6-Deoxypenciclovir (104227-86-3) Hnmr. (n.d.). Molbase. Retrieved January 16, 2026, from [Link]

-

Gackowska, M., Oledzka, I., & Plenis, A. (2020). HPLC and HPLC/MS/MS Studies on Stress, Accelerated and Intermediate Degradation Tests of Antivirally Active Tricyclic Analog of Acyclovir. Molecules (Basel, Switzerland), 25(22), 5431. [Link]

-

6-Deoxypenciclovir Impurity. (n.d.). EliteSynth Laboratories. Retrieved January 16, 2026, from [Link]

-

Method Development and Validation for Famciclovir and Valacyclovir by using UPLC and its Degradents are Characterized by LC-MS. (2022). Impact Factor. Retrieved January 16, 2026, from [Link]

-

A Stability Indicating LC Method for Famciclovir. (2010). Research Journal of Pharmacy and Technology. Retrieved January 16, 2026, from [Link]

-

Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2006). Stability-indicating methods for the determination of famciclovir in the presence of its alkaline-induced degradation product. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 64(3), 766–772. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Famciclovir Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 5. Famciclovir Related Compound A - CAS - 246021-75-0 | Axios Research [axios-research.com]

- 6. elitesynthlaboratories.com [elitesynthlaboratories.com]

- 7. 6-Deoxypenciclovir hydrochloride | LGC Standards [lgcstandards.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 6-Deoxypenciclovir | 104227-86-3-Molbase [molbase.com]

- 10. lookchem.com [lookchem.com]

- 11. 6-Deoxypenciclovir | C10H15N5O2 | CID 128517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. PubChemLite - 6-deoxypenciclovir (C10H15N5O2) [pubchemlite.lcsb.uni.lu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Use of isotopically chiral [4'-13C]famciclovir and 13C NMR to identify the chiral monoacetylated intermediates in the conversion of famciclovir to penciclovir by human intestinal wall extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. molbase.com [molbase.com]

- 17. Development and Characterization of Hygroscopicity-Controlled Sustain Release Formulation of Divalproex Sodium - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Synthesis of Desacetyl Famciclovir Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetyl famciclovir, known systematically as 2-[2-(2-amino-9H-purin-9-yl)ethyl]propane-1,3-diol, is a pivotal molecule in the field of antiviral therapy. It is the penultimate metabolite in the bioactivation of famciclovir, an orally administered prodrug.[1] Following administration, famciclovir undergoes extensive first-pass metabolism, primarily deacetylation, to form desacetyl famciclovir. This intermediate is then rapidly oxidized by aldehyde oxidase in the liver to yield penciclovir, the active antiviral agent effective against herpes simplex virus (HSV-1 and HSV-2) and varicella-zoster virus (VZV).[2] Understanding the structure and synthesis of desacetyl famciclovir hydrochloride is crucial for impurity profiling, reference standard generation, and further research into the pharmacokinetics of famciclovir. This guide provides a comprehensive overview of its chemical structure and detailed synthetic pathways.

Chemical Structure and Properties

Desacetyl famciclovir hydrochloride is the salt form of the desacetylated famciclovir free base. The hydrochloride salt enhances the compound's stability and solubility, making it suitable for analytical and research purposes.

Molecular Structure:

The core structure consists of a 2-aminopurine base linked at the N9 position to a 2-(propan-1,3-diol)ethyl side chain. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the purine ring, typically the most basic one, by hydrochloric acid.

Chemical and Physical Properties:

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₆ClN₅O₂ | [3] |

| Molecular Weight | 273.72 g/mol | [3] |

| IUPAC Name | 2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol;hydrochloride | PubChem |

| Appearance | White to pale yellow solid | [4] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [4] |

Synthesis of Desacetyl Famciclovir Hydrochloride

There are two primary conceptual routes for the synthesis of desacetyl famciclovir hydrochloride:

-

Linear Synthesis from a Purine Precursor: This is a multi-step approach that builds the molecule sequentially, starting from a substituted purine.

-

Deacetylation of Famciclovir: This is a more direct route that involves the chemical removal of the acetyl groups from the commercially available famciclovir.

This guide will detail both approaches, providing insights into the rationale behind the chosen methodologies.

Route 1: Linear Synthesis from 2-Amino-6-chloropurine

This synthetic strategy offers a high degree of control and is well-documented in patent literature for the synthesis of famciclovir and its intermediates.[5][6] The key steps involve the alkylation of a protected purine, manipulation of the side chain, and subsequent deprotection and hydrogenation.

Experimental Protocol: Synthesis of 2-[2-(2-amino-9H-purin-9-yl)ethyl]propane-1,3-diol

This protocol is adapted from established methods for the synthesis of famciclovir intermediates.[5][6]

Step 1: Alkylation of 2-Amino-6-chloropurine

-

Rationale: The first step involves the regioselective alkylation of 2-amino-6-chloropurine at the N9 position. The chloro group at the 6-position is retained for subsequent hydrogenation.

-

Procedure:

-

To a stirred suspension of 2-amino-6-chloropurine and anhydrous potassium carbonate in dimethylformamide (DMF), add 2-(2-bromoethyl)propane-1,3-diol diacetate.

-

Heat the reaction mixture at 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diol diacetate.

-

Step 2: Hydrogenation and Deprotection

-

Rationale: This step simultaneously removes the chlorine atom at the 6-position and the acetyl protecting groups from the hydroxyl functions of the side chain via hydrogenolysis.

-

Procedure:

-

Dissolve the product from Step 1 in a suitable solvent such as ethanol or methanol.

-

Add a palladium on carbon catalyst (5-10% Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-60 psi) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-[2-(2-amino-9H-purin-9-yl)ethyl]propane-1,3-diol (desacetyl famciclovir free base).

-

Diagram of the Linear Synthesis Workflow:

Caption: Linear synthesis of desacetyl famciclovir free base.

Route 2: Deacetylation of Famciclovir

This approach is more convergent, starting from the readily available famciclovir. The challenge lies in the controlled hydrolysis of the diacetate ester without affecting other functional groups. Both acid- and base-catalyzed methods are viable.

Experimental Protocol: Base-Catalyzed Deacetylation of Famciclovir

-

Rationale: Base-catalyzed hydrolysis (saponification) is often faster and less reversible than acid-catalyzed hydrolysis.[7] A mild base like potassium carbonate in a protic solvent is chosen to minimize potential side reactions.

-

Procedure:

-

Dissolve famciclovir in a mixture of methanol and water.

-

Add a catalytic amount of potassium carbonate.

-

Stir the reaction mixture at room temperature and monitor by TLC for the disappearance of famciclovir and the appearance of the more polar desacetyl famciclovir.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted famciclovir or mono-acetylated intermediates.

-

The aqueous layer containing the desacetyl famciclovir can be used directly for the salt formation step or lyophilized to obtain the crude free base.

-

Diagram of the Deacetylation Workflow:

Caption: Deacetylation of famciclovir to its free base.

Final Step: Hydrochloride Salt Formation

-

Rationale: The formation of the hydrochloride salt is achieved by treating the free base with hydrochloric acid. The choice of solvent is critical to ensure the precipitation of the salt in a pure, crystalline form. Anhydrous conditions are often preferred to prevent the formation of hydrates.[8]

-

Procedure:

-

Dissolve the crude desacetyl famciclovir free base in a minimal amount of a suitable alcohol, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A white precipitate of desacetyl famciclovir hydrochloride should form.

-

Continue stirring in the ice bath for a period to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities.

-

Dry the solid under vacuum to yield pure desacetyl famciclovir hydrochloride.

-

Diagram of Salt Formation:

Caption: Formation of the hydrochloride salt.

Conclusion

This technical guide has provided a detailed overview of the structure and synthesis of desacetyl famciclovir hydrochloride. The two primary synthetic routes, linear synthesis from a purine precursor and deacetylation of famciclovir, offer versatile options for researchers depending on the starting materials and desired scale. The provided protocols are based on established chemical principles and can be adapted for laboratory-scale synthesis. A thorough understanding of these synthetic pathways is essential for professionals in drug development and medicinal chemistry for applications ranging from the generation of analytical standards to the exploration of new antiviral agents.

References

-

PubChem. (n.d.). Desacetyl Famciclovir. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2006). Preparation of famciclovir and other purine derivatives. (Patent No. US20060264629A1).

-

Clarke, S. E., Harrell, A. W., & Chenery, R. J. (1995). Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver. Drug Metabolism and Disposition, 23(2), 251-254. Retrieved from [Link]

- Google Patents. (2010). Preparation of famciclovir and other purine derivatives. (Patent No. EP1883639B1).

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

-

ACS Publications. (2006). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 128(50), 15982–15983. Retrieved from [Link]

-

PubChem. (n.d.). Desacetyl famciclovir hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27361–27368. Retrieved from [Link]

-

LookChem. (n.d.). Famciclovir Related Compound A (20 mg) (2-[2-(2-Amino-9H-purin-9-yl)ethyl]propane-1,3-diol hydrochloride). Retrieved from [Link]

-

PubChem. (n.d.). Famciclovir. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. issplc.com [issplc.com]

- 5. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]

- 6. EP1883639B1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]

- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]

The Core Mechanism of Desacetyl Famciclovir Hydrochloride: A Technical Guide to the Inhibition of Viral DNA Polymerase

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of desacetyl famciclovir hydrochloride, a critical intermediate in the metabolic activation of the antiviral prodrug famciclovir. We will dissect the enzymatic conversion cascade, the pivotal role of viral thymidine kinase, and the ultimate competitive inhibition of viral DNA polymerase by the active metabolite, penciclovir triphosphate. This document is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the biochemical principles and experimental methodologies that underpin the therapeutic efficacy of this class of antiviral agents. Detailed experimental protocols and quantitative data are provided to support further research and development in this field.

Introduction: The Prodrug Strategy and the Emergence of Penciclovir

Famciclovir is an orally administered prodrug designed to overcome the poor bioavailability of its active antiviral form, penciclovir. The strategic use of a prodrug approach ensures efficient absorption from the gastrointestinal tract, followed by rapid and extensive first-pass metabolism to generate the therapeutic agent. Desacetyl famciclovir, also known as 6-deoxypenciclovir or BRL 42359, is a key intermediate in this bioactivation pathway. Understanding the mechanism of action, therefore, begins with the metabolic journey from the administered compound to the active antiviral entity within the virus-infected cell.

The Metabolic Activation Cascade: From Famciclovir to Penciclovir Triphosphate

The therapeutic activity of famciclovir is entirely dependent on its multi-step conversion to penciclovir triphosphate. This process is a prime example of targeted drug activation, relying on both host and viral enzymes to concentrate the active compound within infected cells, thereby minimizing off-target effects.

Initial Deacetylation and Oxidation: The Role of Aldehyde Oxidase

Following oral administration, famciclovir undergoes rapid and extensive deacetylation by esterases in the gut wall and blood to form desacetyl famciclovir (BRL 42359)[1]. The crucial subsequent step is the oxidation of the 6-deoxy position of the purine ring of desacetyl famciclovir to yield penciclovir. This reaction is catalyzed by the cytosolic enzyme aldehyde oxidase , predominantly found in the liver[2][3].

-

Causality of Experimental Choice: The use of human liver cytosol in in-vitro metabolic studies is a critical choice to replicate the primary site of this bioactivation. This system allows for the direct measurement of the enzymatic conversion and the determination of key kinetic parameters.

Studies using human liver cytosol have demonstrated that this oxidation is a rapid process that follows Michaelis-Menten kinetics, with a K_M of approximately 115 µM for desacetyl famciclovir (BRL 42359)[2][4]. The involvement of aldehyde oxidase, and not xanthine oxidase, was confirmed through inhibition studies using specific inhibitors for each enzyme[2].

Figure 1: Metabolic activation pathway of famciclovir.

Selective Phosphorylation by Viral Thymidine Kinase

Once penciclovir is formed, it is transported into both infected and uninfected cells. However, its activation is highly selective for cells infected with herpes simplex virus (HSV) or varicella-zoster virus (VZV). This selectivity is conferred by the viral-encoded enzyme thymidine kinase (TK) [5][6]. Viral TK efficiently phosphorylates penciclovir to penciclovir monophosphate, a step that occurs to a much lesser extent with cellular thymidine kinases[7]. This differential phosphorylation is a cornerstone of the drug's favorable safety profile, as it leads to a significantly higher concentration of the activated drug in infected cells.

Conversion to the Active Triphosphate Form

Following the initial monophosphorylation by viral TK, cellular kinases further phosphorylate penciclovir monophosphate to its diphosphate and, subsequently, to the active antiviral agent, penciclovir triphosphate [5].

The Core Mechanism: Inhibition of Viral DNA Polymerase

The antiviral activity of penciclovir is ultimately executed by penciclovir triphosphate, which acts as a competitive inhibitor of viral DNA polymerase, a critical enzyme for viral replication.

Penciclovir triphosphate structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP). It competes with dGTP for binding to the active site of the viral DNA polymerase[8]. The incorporation of penciclovir monophosphate into the growing viral DNA chain effectively terminates DNA elongation, thus halting viral replication[5].

A key difference between penciclovir and acyclovir, another nucleoside analog, lies in the stability of their active triphosphate forms. Penciclovir triphosphate has a significantly longer intracellular half-life in HSV-infected cells (10-20 hours) compared to acyclovir triphosphate (approximately 1 hour)[9][10]. This prolonged intracellular presence of the active metabolite contributes to the sustained antiviral activity of penciclovir.

| Parameter | Penciclovir Triphosphate | Acyclovir Triphosphate | Reference |

| K_i for HSV-1 DNA Polymerase | 8.5 µM | 0.07 µM | [8] |

| K_i for HSV-2 DNA Polymerase | 5.8 µM | 0.07 µM | [8] |

| Intracellular Half-life (HSV-2 infected cells) | 20 hours | 1 hour | [10] |

Table 1: Comparative inhibitory and stability data for penciclovir triphosphate and acyclovir triphosphate.

Figure 2: Competitive inhibition of viral DNA polymerase.

Experimental Protocols for Mechanistic Elucidation

The elucidation of the mechanism of action of desacetyl famciclovir and its active form, penciclovir, relies on a series of robust in-vitro assays. These protocols form a self-validating system to confirm the targeted antiviral activity.

In-Vitro Metabolism Assay

-

Objective: To determine the kinetic parameters of the conversion of desacetyl famciclovir to penciclovir.

-

Methodology:

-

Prepare human liver cytosol fractions.

-

Incubate varying concentrations of desacetyl famciclovir (BRL 42359) with the liver cytosol at 37°C.

-

At specific time points, quench the reaction with a suitable solvent (e.g., acetonitrile).

-

Analyze the formation of penciclovir using a validated HPLC or LC-MS/MS method[11][12].

-

Determine the K_M and V_max values by fitting the data to the Michaelis-Menten equation[13].

-

Viral Thymidine Kinase Inhibition Assay

-

Objective: To assess the selective phosphorylation of penciclovir by viral TK.

-

Methodology:

-

Prepare purified recombinant viral thymidine kinase and, as a control, cellular thymidine kinase.

-

Set up reaction mixtures containing the kinase, [³H]-penciclovir, ATP, and appropriate buffers.

-

Incubate the reactions at 37°C for a defined period.

-

Spot the reaction mixture onto DEAE-cellulose paper and wash to remove unreacted [³H]-penciclovir.

-

Quantify the formation of [³H]-penciclovir monophosphate by liquid scintillation counting.

-

Compare the phosphorylation efficiency between the viral and cellular kinases.

-

Viral DNA Polymerase Inhibition Assay

-

Objective: To determine the inhibitory activity (K_i) of penciclovir triphosphate against viral DNA polymerase.

-

Methodology:

-

Prepare purified recombinant viral DNA polymerase.

-

Use a synthetic template-primer, such as poly(dC)-oligo(dG), and radiolabeled dGTP ([³H]-dGTP).

-

Set up reaction mixtures containing the polymerase, template-primer, [³H]-dGTP, and varying concentrations of penciclovir triphosphate.

-

Initiate the reaction by adding the enzyme and incubate at 37°C.

-

Stop the reaction by precipitating the DNA onto glass fiber filters.

-

Wash the filters to remove unincorporated [³H]-dGTP and measure the incorporated radioactivity by liquid scintillation counting.

-

Calculate the K_i value using competitive inhibition models[8].

-

Plaque Reduction Assay (PRA)

-

Objective: To determine the in-vitro antiviral efficacy (IC₅₀) of penciclovir against HSV.

-

Methodology:

-

Seed a suitable cell line (e.g., Vero cells) in multi-well plates to form a confluent monolayer.

-

Infect the cell monolayers with a known titer of HSV.

-

After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of penciclovir.

-

Incubate the plates for 2-3 days to allow for plaque formation.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The IC₅₀ value is the concentration of the drug that reduces the number of plaques by 50% compared to the virus control[14][15].

-

| Virus | IC₅₀ of Penciclovir (µg/mL) | Reference |

| HSV-1 | 0.5 - 0.8 | [1][16] |

| HSV-2 | 1.3 - 2.2 | [1][16] |

Table 2: In-vitro antiviral activity of penciclovir against HSV-1 and HSV-2.

Conclusion

The mechanism of action of desacetyl famciclovir hydrochloride is a well-orchestrated process of metabolic activation leading to the highly selective inhibition of viral replication. The journey from the orally administered prodrug, famciclovir, to the active penciclovir triphosphate within virus-infected cells highlights a sophisticated approach to antiviral therapy. The key to its efficacy and safety lies in the differential enzymatic activities between host and virus, specifically the roles of aldehyde oxidase and viral thymidine kinase. The prolonged intracellular retention of the active triphosphate metabolite further contributes to its potent antiviral effect. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this important class of antiviral agents.

References

-

Bacon, T. H., Howard, B. A., Spender, L. C., & Boyd, M. R. (1996). Activity of penciclovir in antiviral assays against herpes simplex virus. Journal of Antimicrobial Chemotherapy, 37(2), 303-313. [Link]

-

Clinical and Laboratory Standards Institute. (2004). Antiviral Susceptibility Testing: Herpes Simplex Virus by Plaque Reduction Assay; Approved Standard. CLSI document M33-A. [Link]

-

Clarke, S. E., & Harrell, A. W. (1995). Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver. Drug Metabolism and Disposition, 23(2), 251-254. [Link]

-

Hammid, A. (2023). Aldehyde oxidase 1 activity and protein expression in human, rabbit, and pig ocular tissues. University of Helsinki. [Link]

-

Request PDF. (2025). Enzyme Kinetics, Inhibition, and Regioselectivity of Aldehyde Oxidase. [Link]

-

Bacon, T. H., & Schinazi, R. F. (1993). A comparative study of the in vitro and in vivo antiviral activities of acyclovir and penciclovir. Antiviral Chemistry & Chemotherapy, 4(Suppl 1), 25-33. [Link]

- Google Patents. (n.d.). EP0822817B1 - Use of (r)

-

Tebas, P., Scholl, D., Jollick, J., McHarg, K., Arens, M., & Olivo, P. D. (1998). A rapid assay to screen for drug-resistant herpes simplex virus. The Journal of infectious diseases, 177(1), 217–220. [Link]

-

Greninger, A. (2024, March 4). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options [Video]. YouTube. [Link]

-

Safrin, S., Elbeik, T., Phan, L., Robinson, D., Rush, J. D., Elion, G. B., & Mills, J. (1994). Susceptibilities of herpes simplex viruses to penciclovir and acyclovir in eight cell lines. Antimicrobial agents and chemotherapy, 38(10), 2241–2245. [Link]

-

Civitelli, L., Marcocci, M. E., Piacentini, S., & Palamara, A. T. (2017). A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. Frontiers in microbiology, 8, 1073. [Link]

-

Weinberg, A., Bate, B. J., Masters, H. B., Schneider, S. A., Clark, J. C., Wren, C. G., Allaman, J. A., & Levin, M. J. (1992). In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2. Antimicrobial agents and chemotherapy, 36(9), 2037–2038. [Link]

-

Çiçek, M., & Çiçek, M. (2021). Comparison of topical acyclovir and penciclovir in recurrent herpes labialis treatment. Journal of the Turkish Academy of Dermatology, 15(3), 61-64. [Link]

-

Varampati, S., & Nayakanti, D. (2021). A Simultaneous Quantification of Four Potential Genotoxic Impurities Purinediol Hydrochloride, N7-Isomer, Monoalkyl Contaminant, and Penciclovir in Penciclovir Drug Substance by LC-MS/MS Method. Journal of Chromatographic Science, 59(8), 735-742. [Link]

-

Kim, H., Lee, H., & Kim, S. (2023). Variant Analysis of the Thymidine Kinase and DNA Polymerase Genes of Herpes Simplex Virus in Korea: Frequency of Acyclovir Resistance Mutations. Journal of Korean medical science, 38(31), e253. [Link]

-

Suzuki, Y., Mori, I., & Nishiyama, Y. (2023). Analysis of antiviral drug properties of thymidine kinase of herpes B virus using recombinant herpes simplex virus 1. Microbiology spectrum, 11(6), e0193123. [Link]

-

Weinberg, A., Bate, B. J., Masters, H. B., Schneider, S. A., Clark, J. C., Wren, C. G., Allaman, J. A., & Levin, M. J. (1992). In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2. Antimicrobial agents and chemotherapy, 36(9), 2037–2038. [Link]

-

Schiffer, J. T., & Corey, L. (2009). Rapid viral expansion and short drug half-life explain the incomplete effectiveness of current herpes simplex virus 2-directed antiviral agents. The Journal of infectious diseases, 200(1), 29–37. [Link]

-

Mathew, J., & Sapra, A. (2021). Current Drugs to Treat Infections with Herpes Simplex Viruses-1 and -2. Viruses, 13(7), 1234. [Link]

-

Field, H. J., & Goldthorpe, S. E. (1989). Inhibition of virus-encoded thymidine kinase suppresses herpes simplex virus replication in vitro and in vivo. Antiviral research, 11(5-6), 265–277. [Link]

-

Pan, Y., Gao, X., Guo, N., Li, J., & Guo, X. (2008). HPLC method for the determination of penciclovir in human plasma and application to a bioequivalence study. Journal of chromatographic science, 46(9), 819–822. [Link]

- Google Patents. (n.d.). CN1857270A - Penciclovir gel and its preparing method.

-

Reddy, M. S., & Kumar, P. S. (2011). Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study. Biomedical chromatography : BMC, 25(4), 458–465. [Link]

-

Seshachalam, V., & Rao, K. S. (2010). A new validated RP- HPLC method for determination of penciclovir in human plasma. Journal of Pharmacy Research, 3(1), 95-98. [Link]

-

Wikipedia. (n.d.). Thymidine kinase from herpesvirus. [Link]

-

D'Avolio, A., Cusato, J., De Nicolò, A., & Di Perri, G. (2025). A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902. Pharmaceuticals, 18(7), 1-13. [Link]

-

Weinberg, A., Bate, B. J., Masters, H. B., Schneider, S. A., Clark, J. C., Wren, C. G., Allaman, J. A., & Levin, M. J. (1992). In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2. Antimicrobial agents and chemotherapy, 36(9), 2037–2038. [Link]

-

Furman, P. A., St. Clair, M. H., Fyfe, J. A., Rideout, J. L., Keller, P. M., & Elion, G. B. (1979). Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate. The Journal of virology, 32(1), 72–77. [Link]

-

Earnshaw, D. L., Bacon, T. H., Darlison, S. J., Edmonds, K., Perkins, R. M., & Vere Hodge, R. A. (1992). Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus. Antimicrobial agents and chemotherapy, 36(12), 2747–2757. [Link]

-

Earnshaw, D. L., Bacon, T. H., Darlison, S. J., Edmonds, K., Perkins, R. M., & Vere Hodge, R. A. (1992). Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus. Antimicrobial agents and chemotherapy, 36(12), 2747–2757. [Link]

-

Bacon, T. H., Howard, B. A., Spender, L. C., & Boyd, M. R. (1996). Activity of penciclovir in antiviral assays against herpes simplex virus. Journal of Antimicrobial Chemotherapy, 37(2), 303-313. [Link]

-

Bacon, T. H., Howard, B. A., Spender, L. C., & Boyd, M. R. (1996). Activity of penciclovir in antiviral assays against herpes simplex virus. Journal of Antimicrobial Chemotherapy, 37(2), 303-313. [Link]

-

Digard, P., & Coen, D. M. (1995). Specific inhibition of herpes simplex virus DNA polymerase by helical peptides corresponding to the subunit interface. Proceedings of the National Academy of Sciences of the United States of America, 92(22), 10282–10286. [Link]

-

Black, M. E., Kokoris, M. S., & Sabo, P. (2001). Characterization of herpes simplex virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity. Antimicrobial agents and chemotherapy, 45(5), 1305–1309. [Link]

-

St. Clair, M. H., Miller, W. H., Miller, R. L., Lambe, C. U., & Furman, P. A. (1984). Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases. Antimicrobial agents and chemotherapy, 25(2), 191–194. [Link]

Sources

- 1. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Variant Analysis of the Thymidine Kinase and DNA Polymerase Genes of Herpes Simplex Virus in Korea: Frequency of Acyclovir Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid Viral Expansion and Short Drug Half-Life Explain the Incomplete Effectiveness of Current Herpes Simplex Virus 2-Directed Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC method for the determination of penciclovir in human plasma and application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of penciclovir in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DSpace [helda.helsinki.fi]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]

- 16. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Bridge: A Technical Guide to the In Vitro Assessment of Antiviral Activity Following Conversion of Desacetyl Famciclovir Hydrochloride

Abstract

This technical guide provides an in-depth exploration of the in vitro antiviral activity stemming from Desacetyl famciclovir hydrochloride, a critical intermediate in the bioactivation of the prodrug famciclovir. While Desacetyl famciclovir hydrochloride itself does not possess significant antiviral properties, its efficient enzymatic conversion to the active agent, penciclovir, is the cornerstone of its therapeutic effect against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV). This document is designed for researchers, virologists, and drug development professionals, offering a detailed narrative on the underlying biochemical pathways, comprehensive experimental protocols for assessing antiviral efficacy, and the logic behind these methodological choices. We will dissect the conversion process and then meticulously outline the industry-standard in vitro assays, including cytotoxicity assessments and viral inhibition studies, to provide a holistic framework for evaluating this class of antiviral compounds.

Introduction: The Prodrug Strategy and the Role of Desacetyl Famciclovir Hydrochloride

The oral administration of antiviral nucleoside analogues often faces the challenge of poor bioavailability. To overcome this, a prodrug strategy is frequently employed, wherein an inactive or less active compound is administered and subsequently metabolized in the body to the active antiviral agent. Famciclovir is a classic example of this successful approach, designed to enhance the systemic delivery of the potent antiviral compound, penciclovir.[1]

Following oral administration, famciclovir undergoes rapid and extensive first-pass metabolism. This bioactivation is a two-step enzymatic process. The initial step involves de-acetylation to form Desacetyl famciclovir hydrochloride, also known as 6-deoxypenciclovir.[2][3] This intermediate, while structurally closer to the active molecule, is not the final effector. The crucial second step is an oxidation reaction, primarily occurring in the liver, which converts Desacetyl famciclovir hydrochloride into penciclovir, the pharmacologically active agent.[3] Therefore, any in vitro assessment of the antiviral potential originating from Desacetyl famciclovir hydrochloride must inherently focus on the activity of its metabolic product, penciclovir.

Mechanism of Action of Penciclovir

Penciclovir is a guanine nucleoside analogue that selectively inhibits the replication of herpesviruses.[4] Its mechanism of action is contingent on the presence of a virus-specific enzyme, thymidine kinase (TK), within infected cells.[5][6]

-

Selective Phosphorylation: In cells infected with HSV-1, HSV-2, or VZV, the viral TK phosphorylates penciclovir to penciclovir monophosphate. This initial step is the rate-limiting factor and occurs at a significantly higher rate than in uninfected host cells, concentrating the active compound where it is needed most.[6][7]

-

Conversion to Triphosphate: Host cellular kinases then further phosphorylate the monophosphate form to the active penciclovir triphosphate.[5][6]

-

Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate.[5][8] Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis, thereby halting viral replication.[4]

A key feature of penciclovir is the prolonged intracellular half-life of its active triphosphate form compared to that of similar antiviral agents like acyclovir, which contributes to its therapeutic efficacy.[6][9]

Experimental Framework for In Vitro Antiviral Assessment

A robust in vitro evaluation of the antiviral activity derived from Desacetyl famciclovir hydrochloride (i.e., the activity of penciclovir) requires a multi-faceted approach. This involves determining the compound's cytotoxicity to select appropriate testing concentrations and then employing specific assays to quantify its ability to inhibit viral replication.

Sources

- 1. What is the mechanism of Famciclovir? [synapse.patsnap.com]

- 2. Famciclovir: Package Insert / Prescribing Information / MOA [drugs.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Penciclovir? [synapse.patsnap.com]

- 5. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Penciclovir - Wikipedia [en.wikipedia.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Penciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Herpesviruses 2000: Penciclovir [web.stanford.edu]

Desacetyl Famciclovir Hydrochloride: A Pivotal Metabolite in Antiviral Prodrug Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Famciclovir, a widely prescribed oral antiviral agent, represents a cornerstone in the management of herpesvirus infections. Its clinical efficacy is not inherent but is contingent upon a rapid and efficient two-step bioactivation process. This technical guide provides a comprehensive exploration of desacetyl famciclovir hydrochloride, the critical penultimate metabolite in the metabolic cascade that transforms the prodrug famciclovir into the pharmacologically active antiviral agent, penciclovir. We will delve into the chemical and physical properties of desacetyl famciclovir, elucidate its enzymatic formation and subsequent conversion, provide detailed methodologies for its quantification in biological matrices, and discuss its pharmacokinetic profile and significance in drug development. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in antiviral research and development, pharmacokinetic and pharmacodynamic modeling, and bioanalytical science.

Introduction: The Prodrug Strategy and the Emergence of Desacetyl Famciclovir

The development of oral antiviral therapies often faces the challenge of poor bioavailability of the active pharmaceutical ingredient. Famciclovir was designed as a prodrug of penciclovir to overcome the latter's low oral absorption[1]. This strategy ensures that therapeutically effective concentrations of penciclovir reach the systemic circulation and, ultimately, the site of viral replication. The conversion of famciclovir to penciclovir is not a direct transformation but a sequential metabolic process where desacetyl famciclovir emerges as a key, albeit transient, intermediate[2][3]. Understanding the properties and kinetics of this metabolite is paramount for a complete comprehension of famciclovir's pharmacology.

Chemical and Physical Properties of Desacetyl Famciclovir Hydrochloride

Desacetyl famciclovir, also known as 6-deoxypenciclovir or by its research code BRL 42359, is the mono-deacetylated intermediate in famciclovir's metabolic pathway[2][3][4]. The hydrochloride salt form is often used as a reference standard in analytical studies.

| Property | Value | Source |

| Chemical Name | 2-[2-(2-amino-9H-purin-9-yl)ethyl]propane-1,3-diol hydrochloride | PubChem CID: 44226540 |

| Molecular Formula | C₁₀H₁₆ClN₅O₂ | PubChem CID: 44226540 |

| Molecular Weight | 273.72 g/mol | PubChem CID: 44226540 |

| Synonyms | 6-Deoxypenciclovir Hydrochloride, Famciclovir Related Compound A | PubChem CID: 44226540 |

The Metabolic Pathway: From Famciclovir to Penciclovir

The bioactivation of famciclovir is a two-step enzymatic process that occurs predominantly during first-pass metabolism in the intestine and liver.

Step 1: Deacetylation to Desacetyl Famciclovir

Following oral administration, famciclovir is rapidly and extensively deacetylated by esterases in the gut wall and blood to form desacetyl famciclovir[1][5][6]. This initial step removes one of the two acetyl groups from the famciclovir molecule.

Step 2: Oxidation to Penciclovir

The subsequent and rate-limiting step is the oxidation of the 6-position of the purine ring of desacetyl famciclovir to yield the active antiviral agent, penciclovir[3]. This crucial conversion is catalyzed by the cytosolic enzyme aldehyde oxidase, primarily in the liver[3].

Caption: Metabolic activation of famciclovir to penciclovir.

Pharmacokinetic Profile of Desacetyl Famciclovir

As a transient intermediate, desacetyl famciclovir has a short-lived presence in the plasma. Following oral administration of famciclovir, desacetyl famciclovir is rapidly formed and then quickly converted to penciclovir.

A study in healthy male subjects who received a 500 mg oral dose of ¹⁴C-famciclovir provided key insights into the pharmacokinetics of its metabolites[4].

| Parameter | Desacetyl Famciclovir (BRL 42359) | Penciclovir | Source |

| Tmax (h) | 0.5 | 0.75 | [4] |

| Cmax (µg/mL) | 1.0 ± 0.1 | 3.6 ± 0.7 | [4] |

| Plasma Elimination Half-life (h) | Not explicitly reported, but transient | 2.1 ± 0.1 | [4] |

The rapid appearance and subsequent decline of desacetyl famciclovir in plasma underscore its role as a short-lived intermediate in the efficient conversion of famciclovir to penciclovir.

Bioanalytical Methodology for the Quantification of Desacetyl Famciclovir

Accurate quantification of desacetyl famciclovir in biological matrices is essential for pharmacokinetic and metabolism studies. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Experimental Protocol: Quantification of Desacetyl Famciclovir in Human Plasma by LC-MS/MS

This protocol provides a framework for the quantitative analysis of desacetyl famciclovir.

5.1. Materials and Reagents

-

Desacetyl famciclovir hydrochloride reference standard

-

Stable isotope-labeled internal standard (e.g., Desacetyl famciclovir-d4)

-

Human plasma (with K₂EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

5.2. Instrumentation

-

A validated LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

5.3. Preparation of Standards and Quality Control Samples

-

Prepare a stock solution of desacetyl famciclovir (1 mg/mL) in methanol.

-

Prepare a stock solution of the internal standard (IS) (1 mg/mL) in methanol.

-

Prepare working solutions of desacetyl famciclovir by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Spike blank human plasma with the working solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

5.4. Sample Preparation

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot onto the LC-MS/MS system.

5.5. LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation of analyte and IS from matrix components |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MS/MS Transitions | Desacetyl Famciclovir: Precursor ion > Product ion (to be optimized) Internal Standard: Precursor ion > Product ion (to be optimized) |

5.6. Method Validation The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Sources

- 1. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence that famciclovir (BRL 42810) and its associated metabolites do not inhibit the 6 beta-hydroxylation of testosterone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic and pharmacokinetic studies following oral administration of 14C-famciclovir to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Desacetyl Famciclovir Hydrochloride: The Pivotal Intermediate in Famciclovir's Bioactivation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Desacetyl famciclovir hydrochloride, a critical metabolite in the bioactivation of the antiviral prodrug, famciclovir. We will delve into its chemical identity, the nuanced metabolic pathway that governs its formation and subsequent conversion, and the analytical methodologies essential for its quantification. This document is designed to serve as a core resource, blending established scientific principles with practical, field-proven insights for professionals engaged in antiviral research and pharmaceutical development.

Core Identity: Distinguishing Desacetyl Famciclovir and its Hydrochloride Salt

A frequent point of ambiguity in literature and commercial listings is the distinction between Desacetyl famciclovir and its hydrochloride salt. For the researcher, precise identification is paramount for experimental reproducibility and regulatory compliance.

Desacetyl famciclovir refers to the primary deacetylated metabolite of famciclovir. It exists as a free base and is a direct precursor to the active antiviral agent, penciclovir.[1][2][3][4][5][6][7] Conversely, Desacetyl famciclovir hydrochloride is the salt form, often used as a reference standard in analytical studies due to its improved stability and solubility characteristics.[4][8][9][10]

The following table summarizes the key identifiers and chemical properties for both entities, compiled from authoritative chemical databases.

| Property | Desacetyl Famciclovir Hydrochloride | Desacetyl Famciclovir (Free Base) |

| Primary Synonyms | 6-Deoxypenciclovir Hydrochloride; Famciclovir Related Compound A[4][8][9] | Mono-desacetyl famciclovir; BRL 43594; 6-Deoxypenciclovir Acetate; Famciclovir Related Compound B[2][7][11] |

| CAS Number | 246021-75-0[4][8][9] | 104227-88-5[1][2][3][4][5][6][7][11] |

| Molecular Formula | C₁₀H₁₆ClN₅O₂[8][10] | C₁₂H₁₇N₅O₃[1][2][3][4][5][7][11] |

| Molecular Weight | 273.72 g/mol [8][10] | 279.30 g/mol [1][3][4][5][11] |

| IUPAC Name | 2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol;hydrochloride[8] | [4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate[1][11] |

| Canonical SMILES | C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO.Cl[8] | CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO[1][11] |

| InChI Key | GVHOBPSIGLPJSE-UHFFFAOYSA-N[8] | OUMGIMAEASXOJH-UHFFFAOYSA-N[1][11] |

The Metabolic Journey: From Prodrug to Active Agent

Famciclovir is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion within the body to exert its therapeutic effect.[12][13][14] This bioactivation is a highly efficient, multi-step process for which Desacetyl famciclovir is an obligatory intermediate.[1]

Upon oral administration, famciclovir is rapidly absorbed and undergoes extensive first-pass metabolism. The primary pathway involves two key enzymatic steps:

-

Deacetylation: Esterases in the gut wall and liver swiftly cleave the two acetyl groups from the famciclovir molecule. This process yields a di-deacetylated intermediate, referred to in early literature as BRL 42359.[15]

-

Oxidation: The subsequent, and rate-determining, step is the oxidation of this intermediate at the 6-position of the purine ring. This crucial conversion is catalyzed by the cytosolic enzyme aldehyde oxidase in the human liver, yielding the active antiviral compound, penciclovir.[1][15]

This metabolic cascade is visualized in the diagram below.

Caption: Metabolic activation of the prodrug famciclovir.

The final active moiety, penciclovir, is then taken up by virus-infected cells. Inside these cells, it is phosphorylated by a viral-specific enzyme, thymidine kinase.[12] Cellular kinases further convert it to penciclovir triphosphate, which acts as a competitive inhibitor of viral DNA polymerase, effectively terminating the replication of viral DNA.[12][16]

Experimental Protocols: In Vitro Characterization

Understanding the kinetics of the conversion of Desacetyl famciclovir to penciclovir is vital for predicting drug efficacy and potential drug-drug interactions. Human liver cytosol provides a robust and predictive in vitro model for this specific metabolic step.[1]

Protocol 1: Determining the Kinetic Parameters (Kₘ and Vₘₐₓ) of Aldehyde Oxidase-Mediated Conversion

This protocol outlines the methodology to determine the Michaelis-Menten constants for the enzymatic conversion.

A. Materials:

-

Human liver cytosol (commercially available)

-

Desacetyl famciclovir (as free base or hydrochloride salt)

-

Phosphate buffer (100 mM, pH 7.4)

-

Reaction termination solvent (e.g., ice-cold methanol or acetonitrile)

-

Analytical standards for Desacetyl famciclovir and penciclovir

-

Incubator or water bath (37°C)

-

Centrifuge

-

Validated HPLC-UV or LC-MS/MS system[1]

B. Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of Desacetyl famciclovir in a suitable solvent. Create a series of dilutions to achieve final concentrations that span the expected Kₘ (the reported Kₘ is approximately 115 µM).[15]

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer and human liver cytosol.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow thermal equilibration.

-

Initiation: Initiate the reaction by adding the Desacetyl famciclovir substrate.

-

Incubation: Incubate the reaction at 37°C for a predetermined time course (e.g., 0, 5, 10, 15, 30 minutes) within the established linear range of product formation.

-

Termination: Stop the reaction by adding an equal volume of ice-cold methanol. This precipitates the proteins.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Carefully transfer the supernatant to an autosampler vial and analyze for the concentrations of Desacetyl famciclovir and the newly formed penciclovir using a validated HPLC or LC-MS/MS method.[1]

-

Data Analysis: Calculate the rate of penciclovir formation at each substrate concentration. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.

The workflow for this experiment is illustrated below.

Caption: Workflow for an in vitro metabolism experiment.

Protocol 2: Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of famciclovir and its metabolites in pharmaceutical formulations.[17][18]

A. Chromatographic Conditions (Example):

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[17]

-

Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., KH₂PO₄, pH adjusted to 3.0) in a ratio of approximately 35:65 (v/v). The exact ratio should be optimized for ideal separation.[17]

-

Flow Rate: 1.0 mL/min[17]

-

Detection Wavelength: 242 nm or 304 nm, depending on the specific analyte and buffer system.[17]

-

Column Temperature: Ambient or controlled at 25°C.

B. Standard and Sample Preparation:

-

Stock Solution: Accurately weigh and dissolve Desacetyl famciclovir hydrochloride reference standard in the mobile phase or a suitable solvent like 0.1 N HCl to prepare a stock solution (e.g., 1000 µg/mL).[18]

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 2-12 µg/mL).[18]

-

Sample Preparation: For samples from in vitro assays (as described in Protocol 1), the supernatant can often be directly injected after appropriate dilution with the mobile phase.

C. Validation Parameters (as per ICH Guidelines):

-

Linearity: Assess the linearity of the calibration curve by plotting peak area against concentration and calculating the correlation coefficient (r²), which should be >0.99.

-

Accuracy: Determine the accuracy by performing recovery studies on samples spiked with known amounts of the analyte. Recoveries should typically be within 98-102%.

-

Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be less than 2%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Conclusion

Desacetyl famciclovir hydrochloride is more than a mere impurity or intermediate; it is the linchpin in the metabolic activation of famciclovir. A thorough understanding of its chemical properties, the enzymatic pathway it navigates, and the analytical methods for its precise measurement is indispensable for drug development professionals. The protocols and data presented in this guide offer a foundational framework for researchers to confidently investigate the pharmacokinetics and efficacy of this important class of antiviral agents. This knowledge is crucial for optimizing drug design, predicting metabolic outcomes, and ensuring the quality and consistency of pharmaceutical products.

References

-

Clarke, S. E., et al. (1995). Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver. Drug Metabolism and Disposition, 23(2), 251-254. [Link]

-

National Center for Biotechnology Information. (n.d.). Desacetyl Famciclovir. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Desacetyl famciclovir hydrochloride. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Famciclovir? Synapse. Retrieved January 16, 2026, from [Link]

-

Hodge, R. A. V., et al. (1993). Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir. Antiviral Chemistry & Chemotherapy, 4(2), 67-84. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Famciclovir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved January 16, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Desacetyl Famciclovir | CAS No : 104227-88-5. Retrieved January 16, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Famciclovir Impurities. Retrieved January 16, 2026, from [Link]

-

Axios Research. (n.d.). Desacetyl Famciclovir (Famciclovir Related Compound B) | CAS - 104227-88-5. Retrieved January 16, 2026, from [Link]

-

Gill, J., & Fowles, S. (1996). The clinical pharmacokinetics of famciclovir. Clinical Pharmacokinetics, 31(1), 1-8. [Link]

-

Drugfuture. (n.d.). DESACETYL FAMCICLOVIR HYDROCHLORIDE. Retrieved January 16, 2026, from [Link]

-

Global Substance Registration System. (n.d.). DESACETYL FAMCICLOVIR HYDROCHLORIDE. Retrieved January 16, 2026, from [Link]

-

Angene Chemical. (n.d.). MONO-DESACETYL FAMCICLOVIR (CAS# 104227-88-5). Retrieved January 16, 2026, from [Link]

-

SynZeal. (n.d.). Famciclovir USP Related Compound B | 104227-88-5. Retrieved January 16, 2026, from [Link]

-

Zhang, L. (2024). Synthesis Process Improvement of Famciclovir Drug Substance. Scholarly Journal of Interdisciplinary Studies, 9(1), 20240102. [Link]

-

Reddy, B. C., et al. (2021). UV spectrophotometric method for estimation of famciclovir in pharmaceutical formulation. GSC Biological and Pharmaceutical Sciences, 16(3), 249-254. [Link]

-

ChemUniverse, Inc. (n.d.). Request A Quote. Retrieved January 16, 2026, from [Link]

- Patel, A. B., et al. (2006). Preparation of famciclovir and other purine derivatives. U.S.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Desacetyl Famciclovir (Famciclovir Related Compound B) - CAS - 104227-88-5 | Axios Research [axios-research.com]

- 6. angenesci.com [angenesci.com]

- 7. Famciclovir USP Related Compound B | 104227-88-5 | SynZeal [synzeal.com]

- 8. Desacetyl famciclovir hydrochloride | C10H16ClN5O2 | CID 44226540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DESACETYL FAMCICLOVIR HYDROCHLORIDE [drugfuture.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Desacetyl Famciclovir | C12H17N5O3 | CID 10039252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Famciclovir? [synapse.patsnap.com]

- 13. Famciclovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir | Semantic Scholar [semanticscholar.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. gsconlinepress.com [gsconlinepress.com]

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of Desacetyl Famciclovir Hydrochloride

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Desacetyl Famciclovir Hydrochloride. Desacetyl famciclovir is a critical intermediate in the metabolic conversion of the antiviral prodrug famciclovir to its active form, penciclovir.[1] A robust analytical method is crucial for quality control, stability studies, and pharmacokinetic assessments. The described method utilizes a C18 column with a UV detector, providing excellent separation and quantification. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[2][3][4]

Introduction